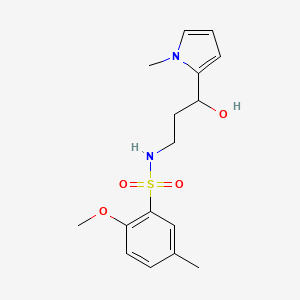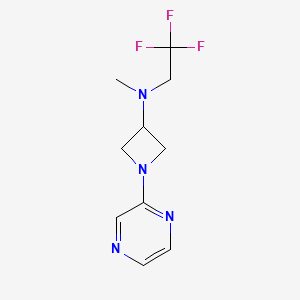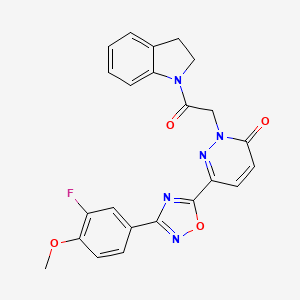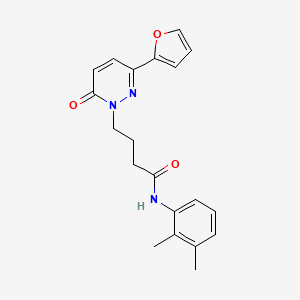
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with the pyrrole moiety, such as our compound of interest, have been reported to exhibit cytotoxic activity against various cancer cell lines . The structure of this compound suggests potential for interference with cellular processes that could be exploited in cancer therapy.
Enzyme Inhibition
Derivatives of pyrrole have been studied for their ability to inhibit certain enzymes. For instance, compounds similar to the one have been explored for their biological activity, such as inhibiting human aldosterone synthase (CYP11B2), indicating potential therapeutic applications in diseases related to aldosterone synthase activity.
Antimicrobial Properties
Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, are known for their broad antimicrobial properties. They have been used to treat infections and are effective against a range of bacteria and protozoa .
Tubulin Polymerization
Indole-based compounds, which are structurally related to pyrroles, have been investigated for their role in tubulin polymerization, a critical process in cell division. This suggests that our compound could potentially be used to disrupt mitotic processes in cancer cells .
Anti-inflammatory Applications
The pyrrole ring is a common feature in many anti-inflammatory drugs. The structural similarity of our compound to known anti-inflammatory agents suggests it may also possess such properties, potentially acting through inhibition of inflammatory mediators .
Antioxidant Effects
Pyrrole derivatives are being studied for their antioxidant properties. The methoxy and sulfonamide groups in the compound could contribute to its ability to neutralize free radicals, which is beneficial in various oxidative stress-related conditions .
Neuroprotective Potential
Compounds with an imidazole ring, which is similar to the pyrrole structure, have shown neuroprotective effects. This suggests that our compound might be useful in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antidiabetic Activity
Imidazole and pyrrole derivatives have been reported to exhibit antidiabetic activity. The compound’s potential to modulate enzymes and receptors involved in glucose metabolism could be harnessed for therapeutic purposes in diabetes management .
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-6-7-15(22-3)16(11-12)23(20,21)17-9-8-14(19)13-5-4-10-18(13)2/h4-7,10-11,14,17,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCJXCCCTCYJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide](/img/structure/B2919217.png)


![1-{6-[2-(sec-butylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2919223.png)

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)

![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2919228.png)


